molecular formula C2H2ClFO2 B1211338 Chlorofluoroacetic acid CAS No. 471-44-3

Chlorofluoroacetic acid

Cat. No.: B1211338
CAS No.: 471-44-3
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-UHFFFAOYSA-N
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Description

Chlorofluoroacetic acid is a halogenated acetic acid derivative with the chemical formula C₂H₂ClFO₂. It is a colorless liquid with a pungent odor and is known for its strong acidity. This compound is used in various chemical reactions and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

Chlorofluoroacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutathione transferase zeta (GSTZ1-1), which catalyzes the biotransformation of this compound. This interaction is crucial as it influences the metabolic fate of the compound and its subsequent biochemical effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been observed to induce nephrotoxicity in rats, leading to renal proximal tubular damage and polyuria. The compound also influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound is a substrate for glutathione transferase zeta (GSTZ1-1), and its metabolism leads to the release of inorganic fluoride, which is associated with its nephrotoxic effects. The compound’s ability to induce apoptosis in renal cells further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can cause renal damage within 24 hours of administration, highlighting its rapid onset of action and potential for long-term cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to cause severe nephrotoxicity, leading to renal failure and death in rats. Lower doses result in polyuria and renal proximal tubular damage, indicating a dose-dependent relationship between this compound and its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with glutathione transferase zeta (GSTZ1-1). This enzyme catalyzes the biotransformation of this compound, leading to the release of inorganic fluoride. The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorofluoroacetic acid can be synthesized through the hydrolysis of chlorofluoroacetyl chloride or chlorofluoroacetic anhydride. The reaction typically involves the addition of water to these precursors under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the chlorination and fluorination of acetic acid derivatives. The process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: Chlorofluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Chlorodifluoroacetic acid
  • Dichloroacetic acid
  • Difluoroacetic acid

Comparison: Chlorofluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to dichloroacetic acid and difluoroacetic acid, this compound has a different reactivity profile and is used in different applications. For instance, dichloroacetic acid is more commonly used in clinical settings for managing lactic acidosis, while this compound is more prevalent in chemical synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKZDFUXGHTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870547
Record name Chlorofluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-44-3
Record name Chlorofluoroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorofluoroacetic acid
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Record name 471-44-3
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Record name Chlorofluoroacetic acid
Source EPA DSSTox
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Record name Chloro(fluoro)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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